2-(2-methyl-1H-imidazol-5-yl)acetic acid has the molecular formula C6H8N2O2 and a molecular weight of approximately 144.14 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. The compound's structure includes a carboxylic acid group (-COOH) attached to a carbon that is also linked to a 2-methyl-1H-imidazole moiety, contributing to its unique chemical properties .
Research indicates that 2-(2-methyl-1H-imidazol-5-yl)acetic acid exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for compounds with anticancer properties. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as part of various biomolecules .
Several synthesis methods have been reported for 2-(2-methyl-1H-imidazol-5-yl)acetic acid:
The applications of 2-(2-methyl-1H-imidazol-5-yl)acetic acid span several domains:
Several compounds share structural similarities with 2-(2-methyl-1H-imidazol-5-yl)acetic acid, including:
Compound Name | Structure/Description | Unique Features |
---|---|---|
Imidazoleacetic Acid | C5H6N2O2 - A simpler derivative without the methyl group | Lacks the methyl substitution on the imidazole |
1-Methylimidazole Acetic Acid | C6H8N2O2 - Similar structure but different methyl positioning | Different methyl positioning affects properties |
4-Methylimidazole Acetic Acid | C6H8N2O2 - Another positional isomer | Variations in biological activity |
While these compounds share similarities, 2-(2-methyl-1H-imidazol-5-yl)acetic acid's unique methyl substitution at the second position on the imidazole ring contributes to its distinct chemical reactivity and biological profile .